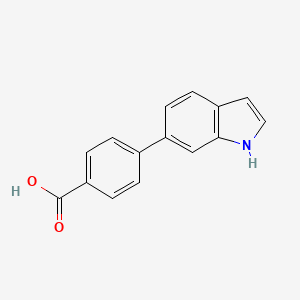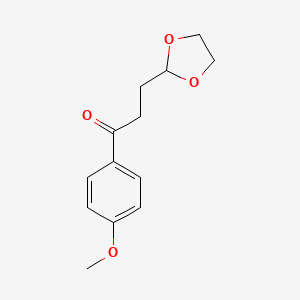
3-(p-tolyl)-1H-pyrrole-2,5-dione
描述
3-(p-tolyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-tolyl)-1H-pyrrole-2,5-dione typically involves the reaction of p-toluidine with maleic anhydride. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions generally include heating the reactants in a suitable solvent, such as acetic acid or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-(p-tolyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
科学研究应用
3-(p-tolyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(p-tolyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- 3-(p-tolyl)-1H-pyrrole-2-carboxylic acid
- 3-(p-tolyl)-1H-pyrrole-2,5-dione
- This compound
Uniqueness
This compound stands out due to its unique combination of the p-tolyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
89931-79-3 |
|---|---|
分子式 |
C11H9NO2 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H9NO2/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(9)14/h2-6H,1H3,(H,12,13,14) |
InChI 键 |
UJNLRBKIVGGVIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Piperidin-1-yl)ethyl]phenol](/img/structure/B8797743.png)



![1-Methoxy-4-[6-(4-methoxyphenyl)hexyl]benzene](/img/structure/B8797765.png)








